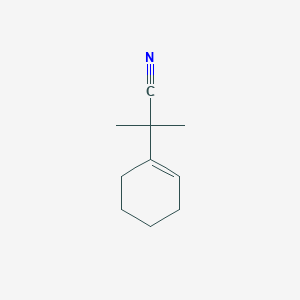

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compounds I found are “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate”. Both of these compounds have a cyclohexene ring, similar to the compound you’re asking about .

Molecular Structure Analysis

The molecular structure of “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate” can be found in the references . For a more detailed analysis, you might want to use a tool like ChemSpider .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(cyclohex-1-en-1-yl)acetic acid” and “cyclohex-1-en-1-yl acetate” are available . For example, “cyclohex-1-en-1-yl acetate” is a liquid at room temperature and has a flash point of 65 .

Applications De Recherche Scientifique

Asymmetric Induction in Organic Synthesis

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is involved in the asymmetric induction during the nucleophile addition to η6-arene-tricarbonyl-chromium(0) complexes. This process yields 2-(cyclohex-2-en-1-on-5-yl)-2-methylpropionitrile, showcasing its utility in enantioselective synthesis (Semmelhack & Schmalz, 1996).

Inclusion Complex Formation

Studies on TETROL, a host molecule, show its efficacy in including various methylcyclohexanones. This includes the use of cyclohexanone derivatives for selective inclusion in their higher energy axial methyl conformations. Such studies highlight the role of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile in forming complex molecular structures (Barton et al., 2015).

Polymerization Processes

This compound plays a role in the polymerization of cyclic monomers. For instance, methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from similar structures, demonstrates its application in radical homopolymerization, leading to polymers with specific properties (Moszner et al., 2003).

High-Pressure X-Ray Diffraction Studies

2-Methyl-1, 3-cyclopentanedione crystals, related to the compound , have been studied under high pressure using X-ray diffraction. This research provides insights into the structural stability and changes under varying pressures, demonstrating the importance of such compounds in material sciences (Katrusiak, 1991).

Photocycloaddition Reactions

The compound's derivatives, such as 2-(alk-3-en-1-ynyl)cyclohex-2-enones, undergo photodimerization and photoaddition reactions. These reactions are crucial for understanding the behavior of cyclohexenone derivatives under light-induced conditions, revealing applications in photochemistry (Möbius & Margaretha, 2008).

Epoxide Rearrangement

Studies on 1-methylcyclohexene oxide, a related compound, show the rearrangement reactions over solid acids and bases. This research provides valuable insights into the transformation of such compounds, which is relevant in chemical synthesis and catalysis (Arata, Akutagawa, & Tanabe, 1975).

Catalysis in Polymerization

The alkoxyamine derivative of 2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile is used as a regulator in the controlled polymerization of methacrylates and styrene. This highlights its role in polymer chemistry and material science (Simula et al., 2019).

Safety And Hazards

Orientations Futures

In terms of future directions, the synthesis and study of new derivatives of cyclohexene, such as the polyaniline derivative mentioned earlier, could lead to new materials with interesting properties . For example, this derivative showed a high response of electrical conductivity to changes in humidity and ammonia concentration in the environment .

Propriétés

IUPAC Name |

2-(cyclohexen-1-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSVUURBSUHOTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohex-1-en-1-yl)-2-methylpropanenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)

![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)

![3-(methylthio)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2556388.png)

![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)